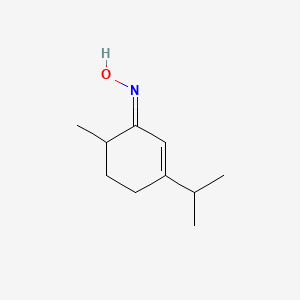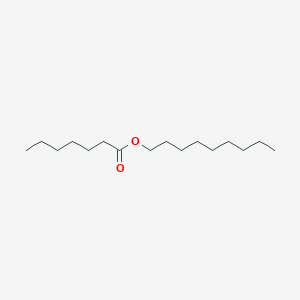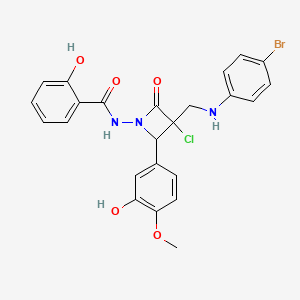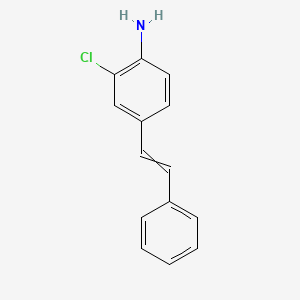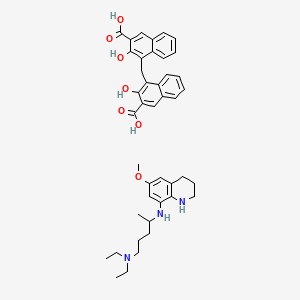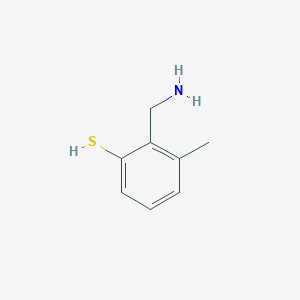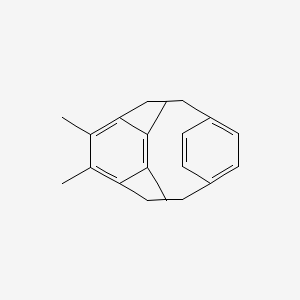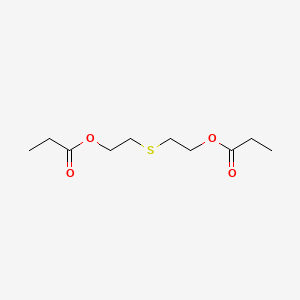
2,2'-Thiodiethyl dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiodiethyl dipropionate is an organic compound with the molecular formula C10H18O4S. It is also known by other names such as Sulfanediyldi(ethane-2,1-diyl) dipropanoate and Ethanol, 2,2’-thiobis-, dipropanoate. This compound is characterized by the presence of a sulfur atom linking two ethyl groups, each of which is esterified with propionic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiodiethyl dipropionate typically involves the esterification of 2,2’-Thiodiethanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiodiethyl dipropionate follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation units allows for the separation and purification of the product in a more efficient manner .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Thiodiethyl dipropionate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Thiodiethyl dipropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules.
Mécanisme D'action
The mechanism of action of 2,2’-Thiodiethyl dipropionate involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. The ester groups can undergo hydrolysis to release propionic acid, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Thiodiethanol: The precursor to 2,2’-Thiodiethyl dipropionate, it lacks the ester groups.
2,2’-Thiodiacetic acid: Similar structure but with acetic acid ester groups instead of propionic acid.
2,2’-Thiodipropionic acid: Contains carboxylic acid groups instead of ester groups.
Propriétés
Numéro CAS |
84962-77-6 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
2-(2-propanoyloxyethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C10H18O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-8H2,1-2H3 |
Clé InChI |
PSJOZGLQCCCTQF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCSCCOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


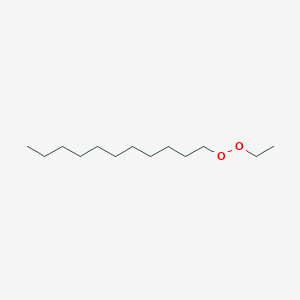
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
